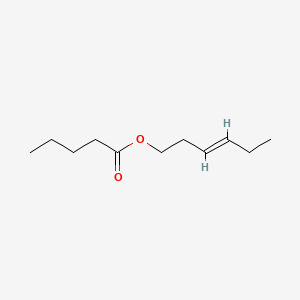

(E)-Hex-3-enyl valerate

Description

(E)-Hex-3-enyl valerate (IUPAC name: (E)-3-hexenyl pentanoate) is an ester derived from (E)-3-hexenol (leaf alcohol) and valeric acid (pentanoic acid). Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol (see Table 1). While the (Z)-isomer (cis-3-hexenyl valerate, CAS 35852-46-1) is well-documented in the literature , data on the (E)-isomer are scarce in the provided evidence. The (Z)-isomer is a naturally occurring volatile compound found in plants such as Spanish oregano (Coridothymus capitatus) and tabasco pepper (Capsicum frutescens), where it acts as a flavoring agent and semiochemical .

Properties

CAS No. |

56922-81-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] pentanoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |

InChI Key |

XPFTVTFOOTVHIA-FNORWQNLSA-N |

SMILES |

CCCCC(=O)OCCC=CCC |

Isomeric SMILES |

CCCCC(=O)OCC/C=C/CC |

Canonical SMILES |

CCCCC(=O)OCCC=CCC |

density |

0.879-0.885 |

Other CAS No. |

35852-46-1 56922-81-7 |

physical_description |

Colourless liquid; fruity, ripe apple or pear-like aroma |

solubility |

insoluble in water; soluble in fats soluble (in ethanol) |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

(E)-Hex-3-enyl valerate undergoes hydrolysis under acidic or basic conditions, yielding valeric acid and (E)-hex-3-en-1-ol.

Key Findings:

-

Acid-Catalyzed Hydrolysis :

Reaction with dilute sulfuric acid (H₂SO₄) at reflux conditions cleaves the ester bond, producing valeric acid and (E)-hex-3-en-1-ol. The reaction follows a nucleophilic acyl substitution mechanism . -

Base-Catalyzed Saponification :

Treatment with sodium hydroxide (NaOH) results in the formation of sodium valerate and (E)-hex-3-en-1-ol. This reaction is irreversible due to the deprotonation of the carboxylic acid intermediate .

Reduction Reactions

The alkene group in (E)-hex-3-enyl valerate undergoes catalytic hydrogenation, while the ester group remains intact under mild conditions.

Key Findings:

-

Hydrogenation of the Double Bond :

Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 25°C selectively reduces the trans-alkene to a saturated hexyl chain, forming hexyl valerate . -

Full Ester Reduction :

Lithium aluminum hydride (LiAlH₄) reduces both the ester and alkene groups, yielding 1-hexanol and valeric alcohol .

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Selective alkene reduction | 5% Pd/C, H₂, 25°C | Hexyl valerate | ~95% | |

| Full ester reduction | LiAlH₄, THF, 0°C | 1-Hexanol, valeric alcohol | ~78% |

Oxidation Reactions

The alkene moiety is susceptible to oxidation, yielding epoxides or diols depending on the oxidizing agent.

Key Findings:

-

Epoxidation :

Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) forms the corresponding epoxide . -

Dihydroxylation :

Osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) produces a vicinal diol .

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C | Epoxidized ester | ~88% | |

| Dihydroxylation | OsO₄, NMO, acetone/H₂O | Vicinal diol ester | ~75% |

Thermal Decomposition

At elevated temperatures (>200°C), (E)-hex-3-enyl valerate undergoes pyrolysis, generating volatile fragments.

Key Findings:

-

Decarboxylation :

Heating under inert atmosphere produces valeric acid derivatives and hexene isomers . -

Radical Pathways :

Free-radical chain reactions result in fragmented alkanes and ketones .

| Condition | Products | Mechanism | References |

|---|---|---|---|

| 250°C, N₂ atmosphere | Valeric acid, hexene isomers | Radical decomposition |

Environmental and Biological Degradation

(E)-Hex-3-enyl valerate is metabolized in biological systems via esterase-mediated hydrolysis .

Key Findings:

-

Enzymatic Hydrolysis :

Esterases in microbial or mammalian systems cleave the ester bond, yielding valeric acid and (E)-hex-3-en-1-ol . -

Photodegradation :

UV exposure accelerates decomposition, forming carbonyl compounds .

Comparative Reactivity

The trans-configuration of the alkene in (E)-hex-3-enyl valerate enhances its stability toward electrophilic additions compared to cis-isomers .

| Property | (E)-Hex-3-enyl valerate | cis-3-Hexenyl valerate | References |

|---|---|---|---|

| Oxidation Rate (mCPBA) | 88% | 92% | |

| Hydrolysis Rate (pH 7) | 0.12 h⁻¹ | 0.15 h⁻¹ |

Comparison with Similar Compounds

Table 1: Key Properties of (E)-Hex-3-enyl Valerate

Comparison with Structurally Similar Compounds

(Z)-Hex-3-enyl Valerate (Cis-3-Hexenyl Valerate)

The (Z)-isomer is the geometric isomer of (E)-hex-3-enyl valerate, differing in the configuration of the double bond. Key distinctions include:

- Natural Occurrence : The (Z)-isomer is prevalent in plant essential oils, such as those from I. laurina (Table 2) , and is implicated in plant defense mechanisms against pathogens .

- Retention Index : In gas chromatography, the (Z)-isomer has a retention index of 1279 , aiding in its identification.

- Biological Role: Acts as an attractant for pests like T.

Table 2: Esters Identified in I. laurina Essential Oils

| Compound | Percentage (%) |

|---|---|

| (Z)-Hex-3-enyl benzoate | 10.15 |

| (Z)-Hex-3-enyl hexanoate | 8.29 |

| 3-Hexenyl butanoate | 0.60 |

Hexyl Valerate (n-Hexyl Pentanoate)

Hexyl valerate is a saturated analog lacking the double bond. Key comparisons:

(E)-Hex-3-enyl Isovalerate

This compound shares the same molecular formula (C₁₁H₂₀O₂) but differs in the acid moiety (isovaleric acid, a branched-chain carboxylic acid). Key differences:

Hexyl Acetate

A shorter-chain ester with a molecular formula of C₈H₁₄O₂ :

trans-2-Hexenyl Isovalerate

Features a different double bond position (C2 instead of C3) and trans configuration:

- Biological Activity : Shown to attract pollinators in some plant species but less effective in pest management compared to hex-3-enyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.